4-Bromo-1-butoxy-2-fluorobenzene

概要

説明

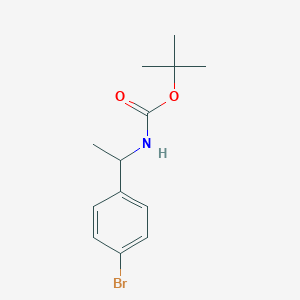

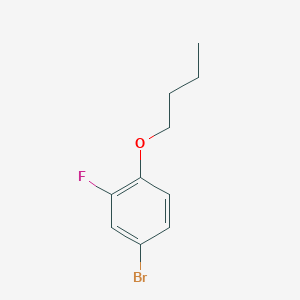

“4-Bromo-1-butoxy-2-fluorobenzene” is a chemical compound with the CAS Number: 54509-63-6 . It has a molecular weight of 247.11 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

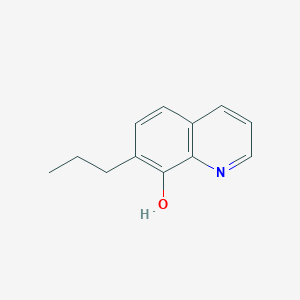

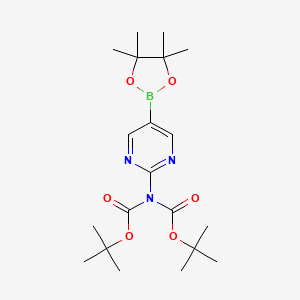

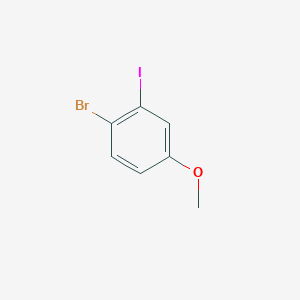

The IUPAC name for this compound is 4-bromo-1-butoxy-2-fluorobenzene . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-butoxy-2-fluorobenzene” are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

科学的研究の応用

-

Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : 4-Bromofluorobenzene is a standard substrate for cross-coupling reactions .

- Method : It forms a Grignard reagent, which is used in the synthesis of 4-fluorophenyl containing compounds .

- Results : This method is often used in the synthesis of pesticides such as Flusilazole .

-

Synthesis of Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application : 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

特性

IUPAC Name |

4-bromo-1-butoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNAZASEERQBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476872 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-butoxy-2-fluorobenzene | |

CAS RN |

54509-63-6 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)